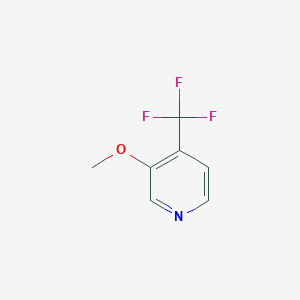

3-Methoxy-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKGNZUBDMUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649098 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-72-4 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Contemporary Organic Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of contemporary organic chemistry. This "privileged scaffold" is ubiquitous in both natural and synthetic compounds, and its importance stems from several key characteristics. nih.govrsc.org Pyridine and its derivatives are fundamental components of numerous natural products, including essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes, as well as a vast array of alkaloids. nih.gov

In the realm of synthetic chemistry, the pyridine nucleus is one of the most extensively utilized scaffolds for drug design and discovery. nih.gov Its presence in a molecule can enhance water solubility and bioavailability, crucial properties for therapeutic agents. researchgate.net The nitrogen atom in the ring imparts basicity and the ability to form hydrogen bonds, which are critical for molecular interactions with biological targets. Consequently, pyridine frameworks are integral to the structure of thousands of existing drugs approved by the FDA. nih.govrsc.org Beyond pharmaceuticals, pyridine derivatives have diverse applications as functional nanomaterials, specialized solvents, and as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The versatility of the pyridine ring, allowing for easy functionalization and modification, ensures its continued and significant role in the advancement of medicinal, agricultural, and materials science. nih.govresearchgate.net

Influence of Trifluoromethyl and Methoxy Moieties on Pyridine Derivative Reactivity and Properties

The chemical behavior of a pyridine (B92270) ring can be profoundly altered by the introduction of substituents. The trifluoromethyl (-CF₃) and methoxy (B1213986) (-OCH₃) groups, in particular, impart distinct and powerful electronic effects that modulate the reactivity and properties of the parent scaffold.

The trifluoromethyl group is a potent electron-withdrawing group, a property attributable to the high electronegativity of the three fluorine atoms. nih.gov Its Hammett constant (σp) of 0.54 signifies its strong electron-withdrawing nature. nih.gov When attached to a pyridine ring, the -CF₃ group significantly decreases the electron density of the aromatic system. This deactivation makes the ring more susceptible to nucleophilic aromatic substitution reactions, a key transformation in the synthesis of complex molecules. jst.go.jp Furthermore, the incorporation of a -CF₃ group can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the design of pharmaceuticals and agrochemicals. beilstein-journals.orgmdpi.com The biological activities of trifluoromethylpyridine (TFMP) derivatives are often attributed to the unique combination of the physicochemical properties of fluorine and the characteristics of the pyridine moiety. nih.govresearchgate.net

The methoxy group , in contrast, exhibits a dual electronic nature. It has an inductive electron-withdrawing effect due to the electronegativity of the oxygen atom, but more significantly, it has a powerful electron-donating effect through resonance (mesomeric effect), where the oxygen's lone pairs can delocalize into the aromatic ring. reddit.com This electron-donating character can increase the electron density of the pyridine ring and influence the basicity of the ring nitrogen. nih.gov The position of the methoxy group is crucial; for instance, a methoxy group ortho to an alkyl substituent can sterically hinder the nitrogen lone pair, thereby tuning the basicity and facilitating reactions that might otherwise be low-yielding. nih.gov Theoretical studies on 4-methoxypyridine (B45360) show that the most stable conformation has the methoxy group coplanar with the pyridine ring, maximizing conjugation. acs.org

The combined presence of a strongly electron-withdrawing -CF₃ group and an electron-donating -OCH₃ group on the same pyridine ring, as seen in 3-Methoxy-4-(trifluoromethyl)pyridine, creates a complex electronic landscape. This "push-pull" arrangement allows chemists to fine-tune the molecule's properties, directing the regioselectivity of further chemical modifications and modulating its biological activity.

| Compound | Key Substituent | Dominant Electronic Effect | Influence on Pyridine Ring |

|---|---|---|---|

| Pyridine | -H | Neutral Reference | Standard aromatic reactivity |

| 3-(Trifluoromethyl)pyridine | -CF₃ | Strongly Electron-Withdrawing | Decreases electron density; activates for nucleophilic attack |

| 4-Methoxypyridine | -OCH₃ | Strongly Electron-Donating (Resonance) | Increases electron density; influences basicity |

| This compound | -OCH₃ and -CF₃ | Combined "Push-Pull" Effects | Complex modulation of reactivity and properties |

Computational and Theoretical Investigations of 3 Methoxy 4 Trifluoromethyl Pyridine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For 3-Methoxy-4-(trifluoromethyl)pyridine, this would involve determining the preferred orientation of the methoxy (B1213986) and trifluoromethyl groups relative to the pyridine (B92270) ring. A conformational analysis would explore the energy landscape as these groups rotate, identifying the global and local energy minima and the energy barriers between them.

Table 1: Hypothetical Data Table for Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | Data not available | ||

| C3-O | Data not available | ||

| O-CH3 | Data not available | ||

| C4-CF3 | Data not available | ||

| C2-C3-C4 | Data not available | ||

| C3-O-CH3 | Data not available | ||

| C2-C3-O-CH3 | |||

| C3-C4-C(F3)-F |

This table illustrates the type of data that would be generated from a geometry optimization calculation. Specific values for this compound are not currently available in the literature.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.

Table 2: Hypothetical Data Table for Calculated Vibrational Frequencies of this compound

| Mode | Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 1 | Data not available | Data not available | C-H stretch |

| 2 | Data not available | Data not available | C=N stretch (pyridine ring) |

| 3 | Data not available | Data not available | C-F stretch |

| 4 | Data not available | Data not available | C-O stretch |

This table is a representation of the expected output from a vibrational frequency calculation. No experimentally or theoretically determined vibrational data for this compound could be located.

DFT calculations provide valuable information about the electronic structure of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These descriptors help in predicting how the molecule will interact with other chemical species.

Table 3: Hypothetical Data Table for Electronic Structure and Reactivity Descriptors of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

This table exemplifies the electronic properties that would be determined through DFT calculations. Specific values for this compound are not documented in the reviewed literature.

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a popular quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. By predicting the ¹H and ¹³C NMR chemical shifts, the GIAO method can be a powerful tool for confirming the structure of newly synthesized compounds. The calculated chemical shifts are typically compared with experimental data to validate the proposed molecular structure.

Table 4: Hypothetical Data Table for Predicted NMR Chemical Shifts (ppm) of this compound

| Atom | Calculated ¹³C Shift | Calculated ¹H Shift |

| C2 | Data not available | Data not available |

| C3 | Data not available | |

| C4 | Data not available | |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| OCH₃ | Data not available | Data not available |

| CF₃ | Data not available |

This table shows the type of information that would be obtained from a GIAO NMR calculation. No such computational data for this compound has been found in the public domain.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. An MEP analysis of this compound would identify the most likely sites for intermolecular interactions.

Computational Studies of Non-Linear Optical (NLO) Properties

No computational studies detailing the non-linear optical properties, such as polarizability and hyperpolarizability, of this compound were found.

Reactivity Predictions and Mechanistic Insights from Theoretical Models

There is no available research on the reactivity predictions or mechanistic insights for this compound derived from theoretical models.

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies investigating the ligand-target interactions of this compound have not been published.

Derivatization and Chemical Transformations of 3 Methoxy 4 Trifluoromethyl Pyridine

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing pyridine (B92270) rings. The inherent electron-deficient nature of the pyridine nucleus, exacerbated by the potent electron-withdrawing trifluoromethyl group at the 4-position, renders the ring susceptible to attack by nucleophiles. In pyridine systems, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.com

For 3-methoxy-4-(trifluoromethyl)pyridine, the C2 and C6 positions are highly activated towards SNAr. While the parent compound lacks a suitable leaving group at these positions, the introduction of a halide (e.g., chloro or bromo) via other synthetic methods would create a versatile precursor for introducing a wide array of functional groups. Nucleophiles such as amines, alkoxides, and thiolates can displace the halide to generate novel derivatives.

The methoxy (B1213986) group at the C3 position is not readily displaced via a standard SNAr mechanism, as this position is not electronically activated by the ring nitrogen. stackexchange.com However, displacement could potentially be achieved under harsh conditions or through alternative mechanisms such as the formation of a pyridyne intermediate. More commonly, the methoxy group can be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding pyridinol, which opens up further avenues for derivatization at the oxygen atom.

| Reaction Type | Position | Substrate Requirement | Potential Nucleophiles | Product Class |

| SNAr | C2 / C6 | Halogen leaving group | R₂NH, ROH, RSH | Aminopyridines, Alkoxypyridines, Thioethers |

| Ether Cleavage | C3 | Methoxy group | HBr, BBr₃ | 3-Hydroxypyridines |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org Any electrophilic attack that occurs typically directs to the C3 and C5 positions. In the case of this compound, the reactivity and regioselectivity are governed by the competing electronic effects of the nitrogen heteroatom, the methoxy group, and the trifluoromethyl group.

Pyridine Nitrogen: Strongly deactivating, directs incoming electrophiles to the meta-positions (C3 and C5).

Trifluoromethyl Group (-CF₃): A powerful deactivating group due to its strong negative inductive effect, directing electrophiles to its meta-positions (C2 and C6). libretexts.orgnih.gov

Methoxy Group (-OCH₃): An activating group that directs ortho and para (C2 and C6) via resonance donation of its lone pair electrons. youtube.com

The combined influence of these substituents makes the this compound ring highly deactivated towards EAS. The directing effects are also in conflict. The pyridine nitrogen directs toward C5, while both the -OCH₃ and -CF₃ groups direct toward C2 and C6. The C5 position is sterically unhindered and is meta to the deactivating nitrogen. The C2 and C6 positions are influenced by the opposing effects of the activating -OCH₃ group and the deactivating -CF₃ group. Given the overwhelming deactivation of the ring, forcing conditions (e.g., high temperatures, strong acids) would be necessary for reactions like nitration, halogenation, or sulfonation. The precise regiochemical outcome would likely be a mixture of isomers, with substitution at C2, C5, or C6 being plausible, and the specific product distribution depending heavily on the reaction conditions and the nature of the electrophile.

| Position | Directing Influence | Activating/Deactivating Effect |

| C2 | Ortho to -OCH₃, Meta to -CF₃ | Conflicting (Activating + Deactivating) |

| C5 | Meta to N, Meta to -OCH₃ | Deactivating |

| C6 | Para to -OCH₃, Meta to -CF₃ | Conflicting (Activating + Deactivating) |

Transition Metal-Catalyzed Cross-Coupling Reactions for Extended Molecular Architectures

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. eie.gr To utilize this compound in these reactions, it must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate, which can participate in the catalytic cycle. Halogenation of the scaffold, though challenging via EAS, can be achieved through other routes, such as via a lithiated intermediate.

Once a halogenated derivative like 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine (B1396637) is obtained, it can be coupled with a variety of partners:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst and a base is a versatile method for creating biaryl or aryl-heteroaryl structures. researchgate.net

Heck Reaction: Palladium-catalyzed coupling with alkenes forms new C(sp²)-C(sp²) bonds, leading to substituted vinylpyridines. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: The coupling of the halo-pyridine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields alkynylpyridine derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org

These reactions provide a modular approach to significantly increase the molecular complexity of the this compound core.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | C(sp²)-C(sp) |

Introduction of Diverse Functional Groups and Scaffold Elaboration

The chemical strategies outlined in the preceding sections collectively enable extensive elaboration of the this compound scaffold. The introduction of a single functional group often serves as a gateway for subsequent transformations, allowing for the systematic construction of a library of analogues for structure-activity relationship (SAR) studies.

For example, a halogen atom introduced at the C2 position can be used as a handle for a Suzuki coupling to append a new aryl ring. This new ring can possess its own functional groups (e.g., an ester), which can then be manipulated (e.g., hydrolysis to a carboxylic acid followed by amide coupling). Similarly, the generation of a pyridinol at C3 via methoxy cleavage allows for O-alkylation or O-arylation, introducing new side chains. The formation of an organolithium species (discussed in 5.5) followed by quenching with an electrophile like carbon dioxide introduces a carboxylic acid group, a versatile handle for further derivatization. This iterative functionalization allows chemists to explore the chemical space around the core scaffold comprehensively.

Generation of Organometallic Intermediates (e.g., (trifluoromethyl)pyridyllithiums)

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or LDA), directing deprotonation at the adjacent ortho position. clockss.org

In this compound, the methoxy group at C3 can act as a DMG, directing lithiation to the C2 position. The pyridine nitrogen also strongly directs lithiation to the C2 position. acs.org However, the powerful inductive effect of the C4-trifluoromethyl group significantly increases the acidity of the proton at C5, making it another potential site for deprotonation. Therefore, the reaction of this compound with a strong lithium base is expected to result in a competition between lithiation at C2 and C5. The outcome can often be controlled by the choice of base, solvent, and temperature.

Once formed, the (trifluoromethyl)pyridyllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups with high regiocontrol.

| Lithiation Site | Directing Group(s) | Electrophile (Example) | Product Functional Group |

| C2 | -OCH₃, Pyridine N | (CH₃)₂CO (Acetone) | Isopropyl alcohol |

| C2 | -OCH₃, Pyridine N | CO₂ | Carboxylic acid |

| C5 | Activated by -CF₃ | I₂ | Iodide |

| C5 | Activated by -CF₃ | CH₃OD | Deuterium |

Analytical Derivatization Techniques (e.g., Methoximation, Trimethylsilylation)

In analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. nih.gov This is typically done to increase the volatility, thermal stability, and/or chromatographic resolution of polar compounds.

Methoximation and trimethylsilylation are two of the most common derivatization techniques used in metabolomics and other fields. palsystem.comnih.gov

Methoximation: This reaction specifically targets carbonyl groups (aldehydes and ketones). Reagents like methoxyamine hydrochloride convert these groups into methoximes. youtube.com This process is crucial for preventing the formation of multiple isomers (tautomers) from compounds like reducing sugars, which would otherwise complicate chromatographic analysis.

Trimethylsilylation: This is a widely used technique to increase the volatility of compounds containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), and thiol (-SH) groups. nih.gov A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group.

The parent compound, this compound, does not possess any carbonyl groups or active hydrogens. Therefore, derivatization by methoximation or trimethylslylation is not necessary or applicable for its direct analysis by GC-MS. However, these techniques would be highly relevant for the analysis of potential metabolites or transformation products of the parent compound. For example, if the methoxy group were demethylated to a hydroxyl group, or if other metabolic oxidations introduced hydroxyl functionalities onto the ring, subsequent trimethylsilylation would be an essential step to enable its GC-MS analysis.

Applications of 3 Methoxy 4 Trifluoromethyl Pyridine As a Versatile Building Block in Chemical Research

Intermediate in the Synthesis of Complex Organic Molecules

The trifluoromethylpyridine scaffold is a foundational element in the synthesis of several complex, high-value organic molecules, particularly in the agrochemical sector. nih.gov Compounds containing a 4-(trifluoromethyl)pyridine (B1295354) moiety have been successfully commercialized, demonstrating the industrial relevance of this structural core. nih.govjst.go.jp The strategic placement of substituents, such as a methoxy (B1213986) group, further tunes the molecule's properties and reactivity, making it a tailored precursor for specific targets.

A prominent example that illustrates the utility of the methoxy-4-(trifluoromethyl)pyridine core is in the synthesis of the herbicide Pyroxsulam. researchgate.net Pyroxsulam is a potent acetolactate synthase (ALS) inhibitor used for controlling grass and broadleaf weeds in cereal crops. nih.govresearchgate.net Its chemical structure is distinguished by the inclusion of a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which is isomeric to the subject compound. nih.govjst.go.jp The synthesis of Pyroxsulam involves the condensation of 2-amino-5,7-dimethoxy nih.govjst.go.jpgoogle.comtriazolo[1,5-a]pyrimidine with a key pyridine-based intermediate, 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com

Table 1: Key Reaction for Pyroxsulam Synthesis

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| 2-amino-5,7-dimethoxy nih.govjst.go.jpgoogle.comtriazolo[1,5-a]pyrimidine | 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride | 4-dimethylaminopyridine (DMAP) | Pyroxsulam |

This reaction highlights the role of a methoxy-4-(trifluoromethyl)pyridine derivative as a critical building block in constructing a complex herbicidal molecule. google.com

Furthermore, the importance of the 4-(trifluoromethyl)pyridine core is evident in the insecticide Flonicamid (B1672840). researchoutreach.org Flonicamid is a selective insecticide effective against a wide range of sucking insects. jst.go.jp Its synthesis relies on 4-(trifluoromethyl)nicotinic acid as a key intermediate, which is then converted to the final product. google.comjst.go.jpchemicalbook.com The development of these commercially successful products underscores the value of functionalized 4-(trifluoromethyl)pyridines, including 3-Methoxy-4-(trifluoromethyl)pyridine, as foundational intermediates for creating intricate and biologically active molecules. nih.gov

Precursor in Advanced Materials Science Research

The electronic properties conferred by the trifluoromethyl and methoxy groups, combined with the coordinative ability of the pyridine (B92270) ring, suggest that this compound is a potentially valuable precursor in materials science. Fluorinated organic compounds are integral to the development of advanced materials due to their unique electronic and physical characteristics.

While specific studies detailing the use of this compound in electro-optical materials are not prominent in the literature, the structural motifs of the compound are highly relevant to this field. Organic electro-optic (OEO) materials often incorporate molecules with strong dipole moments and hyperpolarizability. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methoxy group can create a significant dipole moment across the pyridine ring, a key characteristic for OEO chromophores.

Fluorine substitution is a cornerstone of modern liquid crystal (LC) design for display applications. researchgate.net The inclusion of fluorine atoms in LC molecules is used to tailor key properties such as dielectric anisotropy (Δε), viscosity, and clearing points. researchgate.net Although direct applications of this compound in commercial liquid crystal displays have not been documented, its fluorinated pyridine structure is of a class of compounds explored for tuning the molecular properties required for advanced display modes. google.com

Pyridine-containing molecules have been investigated as components of organic semiconductor materials, often for their electron-deficient nature which can facilitate electron transport. google.com The solubility of these materials, which is crucial for solution-based processing, can be enhanced by introducing functional groups. While research has been conducted on various substituted pyridines for this purpose, the specific role of this compound as a precursor in the synthesis of soluble organic semiconductors is not yet established in the available literature. nih.govrsc.org

Melt-processable fluoropolymers are valued for their high thermal stability and chemical resistance. Their synthesis typically involves the polymerization of fluorinated olefins. The use of pyridine-based precursors in this specific class of polymers is not a conventional approach, and there is no available research indicating that this compound is used as a monomer or precursor for melt-processable fluoropolymers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. researchgate.net Pyridine-based ligands are widely used as linkers because the nitrogen atom provides an excellent coordination site for binding to metal centers. rsc.orgmdpi.com The functionality of the MOF's internal pores can be precisely tuned by modifying the organic linker.

The incorporation of fluorine atoms or trifluoromethyl groups into the linker is a known strategy to alter the sorptive or catalytic properties of a MOF. nih.gov For instance, fluorination can enhance interactions with specific guest molecules. Given its structure, this compound could theoretically serve as a monodentate ligand in MOF synthesis. The pyridine nitrogen would coordinate to the metal center, leaving the methoxy and trifluoromethyl groups projecting into the framework's pores, thus modifying the pore's chemical environment. However, specific examples of MOFs constructed using this compound as a ligand are not yet reported in scientific literature.

Intermediate in Agrochemical Research and Development

In the field of agrochemical research, the discovery of new active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. Trifluoromethylpyridine derivatives are key components in numerous commercial pesticides, including herbicides, insecticides, and fungicides. nih.govjst.go.jp this compound represents a strategic starting material for creating novel agrochemical candidates and analogs of existing products to improve their performance.

While the commercial herbicide Pyroxsulam features a 2-methoxy-4-(trifluoromethyl)pyridine core, the 3-methoxy isomer is a crucial building block for creating structural analogs to explore and optimize herbicidal activity. nih.govresearchgate.netjst.go.jp Pyroxsulam is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key target for weed control in cereal crops. nih.govresearchgate.net

The synthesis of Pyroxsulam highlights the importance of the methoxy-trifluoromethyl-pyridine moiety. The manufacturing process involves the key intermediate 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com This intermediate is then coupled with 2-amino-5,7-dimethoxy nih.govresearchgate.netresearchoutreach.orgtriazolo[1,5-a]pyrimidine in the presence of an organic base to form the final Pyroxsulam molecule. google.com

The synthetic pathway is summarized below:

| Reactant 1 | Reactant 2 | Condition | Product |

| 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride | 2-amino-5,7-dimethoxy nih.govresearchgate.netresearchoutreach.orgtriazolo[1,5-a]pyrimidine | Organic Base, Catalyst (e.g., 4-dimethylamino pyridine) | Pyroxsulam |

By using this compound as a starting point, researchers can devise synthetic routes to produce Pyroxsulam analogs. This allows for the investigation of how the position of the methoxy group on the pyridine ring affects the herbicide's efficacy, crop selectivity, and metabolic profile. nih.govresearchgate.net Such structural modifications are a cornerstone of modern agrochemical development.

The insecticide Flonicamid, which is effective against sap-feeding insects like aphids, contains a 4-(trifluoromethyl)nicotinamide (B149125) structure. researchoutreach.orgjst.go.jpbiosynth.com The core of this molecule is the 4-(trifluoromethyl)nicotinic acid intermediate. google.com The synthesis of Flonicamid involves the amidation of this key intermediate with aminoacetonitrile. google.com

Although the direct synthesis of commercial Flonicamid does not start from this compound, this compound is an ideal scaffold for generating novel insecticidal analogs. The presence of the methoxy group provides an additional point for chemical modification and allows for the exploration of new intellectual property space. Researchers can utilize this compound to synthesize derivatives that mimic the Flonicamid structure, aiming to discover compounds with an improved spectrum of activity or to overcome insect resistance. nih.govrsc.org

Fluazinam is a broad-spectrum fungicide used to control various plant diseases. researchoutreach.org Its chemical structure is N-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-chloro-2,6-dinitro-4-trifluoromethylaniline. researchgate.net The synthesis of Fluazinam relies on the coupling of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitro-benzotrifluoride. google.com The key pyridine building block for Fluazinam is often prepared from 2,3,5-trichloro-5-(trifluoromethyl)pyridine. researchoutreach.org

Scaffold in Medicinal Chemistry Research and Drug Discovery

The unique physicochemical properties imparted by the trifluoromethyl group, combined with the versatile nature of the pyridine ring, make trifluoromethylpyridines highly sought-after scaffolds in medicinal chemistry. nih.govsemanticscholar.org They are integral to the structure of numerous approved drugs and clinical candidates. researchgate.net The compound this compound is a prime example of a scaffold that offers multiple avenues for the design and synthesis of novel therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pyridine rings are common components of pharmacophores due to their ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a rigid core to orient other functional groups. mdpi.comnih.gov

This compound is an excellent starting point for designing novel pharmacophores because it combines several desirable features:

Pyridine Core: A proven heterocyclic scaffold in drug design. mdpi.com

Trifluoromethyl Group: Enhances metabolic stability and membrane permeability, and can participate in specific binding interactions. mdpi.com

Methoxy Group: Can act as a hydrogen bond acceptor and provides a handle for further chemical modification.

Medicinal chemists can utilize this scaffold to synthesize libraries of compounds by introducing various substituents at the remaining open positions on the pyridine ring. This allows for the systematic exploration of the chemical space around the core structure to identify molecules with high affinity and selectivity for a given biological target.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com By synthesizing a series of related compounds (analogs) and evaluating their biological effects, researchers can build a model that guides the design of more potent and selective drugs. nih.gov

This compound is an ideal platform for conducting SAR studies. Starting with this core, a medicinal chemist can generate a matrix of new compounds by systematically altering substituents. For instance, the methoxy group could be modified, or different chemical groups could be added to other positions of the pyridine ring.

The following table illustrates a hypothetical SAR exploration based on the this compound scaffold, targeting a generic protein kinase.

| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 6) | Kinase Inhibition (IC50, nM) |

| Core | -OCH3 | -H | -H | 500 |

| Analog A | -OH | -H | -H | 750 |

| Analog B | -OCH3 | -Cl | -H | 150 |

| Analog C | -OCH3 | -H | -NH2 | 85 |

| Analog D | -OCH3 | -Cl | -NH2 | 15 |

This systematic approach allows researchers to deduce that, in this hypothetical example, a chloro group at position 5 and an amino group at position 6 significantly enhance the desired biological activity. Such SAR studies are crucial for optimizing lead compounds into viable drug candidates. mdpi.comnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Key areas of development include:

Metal-Free Catalysis: Researchers are exploring metal-free cascade processes to synthesize highly functionalized pyridines. lookchem.comacs.org These methods, such as tandem Pummerer-type rearrangement and aza-Prins cyclization, offer access to complex pyridine (B92270) structures from simple starting materials without the need for transition metal catalysts. lookchem.comacs.org

Multicomponent Reactions (MCRs): MCRs are being refined to provide sustainable synthesis routes. For instance, Zn(II)-catalyzed solvent-free synthesis using alcohols as the primary feedstock and ammonium (B1175870) acetate (B1210297) as the nitrogen source presents a green alternative for producing substituted pyridines. researchgate.net Microwave-assisted one-pot, four-component reactions have also been shown to produce novel pyridines with excellent yields and short reaction times. nih.gov

Use of Sustainable Catalysts: Efforts are being made to develop and utilize reusable and non-corrosive heterogeneous catalysts. acs.org This includes materials like surface-modified PET@UiO-66 vials, which act as efficient catalysts for the multicomponent synthesis of trisubstituted pyridines. acs.org

These innovative synthetic strategies are pivotal for the future production of 3-Methoxy-4-(trifluoromethyl)pyridine and its analogs, aiming for processes that are not only efficient but also environmentally responsible.

| Synthetic Strategy | Key Features | Advantages |

| Metal-Free Cascade Process | Tandem Pummerer-type rearrangement, aza-Prins cyclization. lookchem.comacs.org | Avoids transition metal catalysts, uses accessible starting materials. lookchem.comacs.org |

| Zn(II)-Catalyzed MCR | Solvent-free, uses alcohols and NH4OAc. researchgate.net | Sustainable, uses primary feedstocks. researchgate.net |

| Microwave-Assisted MCR | One-pot, four-component reaction. nih.gov | Excellent yields, short reaction times, low-cost processing. nih.gov |

| Sustainable Heterogeneous Catalysis | Use of reusable catalysts like PET@UiO-66. acs.org | Recyclable, non-corrosive, efficient. acs.org |

Advanced Functionalization Strategies for Enhanced Selectivity and Efficiency

Beyond the initial synthesis of the pyridine ring, the selective functionalization of the scaffold is crucial for creating diverse molecular architectures. Future research is heavily invested in methods that allow for precise modification of the pyridine ring, particularly through the activation of otherwise inert C-H bonds.

Emerging functionalization strategies include:

C-H Bond Activation/Functionalization: This approach is considered one of the most efficient for incorporating new functional groups as it bypasses the need for pre-functionalized substrates. rsc.orgarkat-usa.org Research is focused on developing new catalytic systems and directing groups for mild and regioselective C-H activation on the pyridine ring and its substituents. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is being explored for various C-H functionalizations, including halogenation and amidation, often under solvent-free mechanochemical conditions. arkat-usa.org

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable, especially in drug discovery. This allows for the rapid diversification of complex molecules. For pyridine-containing motifs, this includes developing catalysts that can override the intrinsic reactivity of the ring to achieve selective functionalization at specific positions. researchgate.net

C-F Bond Functionalization: The trifluoromethyl group itself presents opportunities for novel transformations. While the C-F bond is exceptionally strong, recent progress has been made in its selective activation, opening pathways to convert the -CF3 group into other valuable functionalities. rsc.org

These advanced methods will enable chemists to fine-tune the properties of this compound with unprecedented precision, facilitating the development of new compounds with tailored biological or material properties.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis of heterocyclic compounds, including trifluoromethylpyridines. These technologies offer significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and reproducibility. syrris.commdpi.com

Key developments in this area are:

Continuous Flow Synthesis: Flow reactors, including those utilizing microwave irradiation, enable the one-step preparation of pyridines and dihydropyridines without the isolation of intermediates. beilstein-journals.org This methodology has been successfully applied to reactions like the Bohlmann–Rahtz pyridine synthesis, yielding trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.org Flow chemistry is also being used for the synthesis of trifluoromethylated N-fused heterocycles, providing a significant improvement over batch methods. acs.org

Automated Self-Optimizing Systems: The combination of flow chemistry with artificial intelligence and machine learning is leading to the development of autonomous self-optimizing systems. syrris.comrsc.org These platforms can rapidly identify optimal reaction conditions, accelerating the synthesis of libraries of compounds like pyridine-oxazoline (PyOX) ligands for screening purposes. syrris.comrsc.org

Telescoped Operations: Flow chemistry allows for the "telescoping" of multiple reaction steps, integrating synthesis with in-line analysis and purification. syrris.comuc.pt This streamlined process reduces manual handling, minimizes waste, and shortens the time required to obtain the final product.

The application of these technologies to the synthesis of this compound and its derivatives will undoubtedly accelerate the discovery and development of new chemical entities. syrris.com

| Technology | Application in Pyridine Synthesis | Key Advantages |

| Continuous Flow Reactors | One-step synthesis of pyridines and dihydropyridines. beilstein-journals.org | Improved safety, efficiency, and scalability; no isolation of intermediates. mdpi.combeilstein-journals.org |

| Automated Self-Optimization | Rapid identification of optimal conditions for ligand synthesis. rsc.org | Accelerated discovery, efficient library generation. syrris.comrsc.org |

| Telescoped Synthesis | Integration of synthesis, work-up, and purification. syrris.comuc.pt | Reduced manual handling, minimized waste, faster process. syrris.com |

Deeper Computational Exploration of Reactivity, Selectivity, and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. nih.gov Future research will leverage more sophisticated computational models to gain deeper insights into the properties of this compound.

Areas for deeper computational exploration include:

Reactivity and Selectivity: DFT calculations can elucidate reaction mechanisms and predict the regioselectivity of functionalization reactions. nih.gov For instance, computational studies can help rationalize the meta-selectivity in C-H activation processes by analyzing the transition state energies of different pathways. nih.gov Such insights are crucial for designing more efficient and selective synthetic routes.

Electronic and Optical Properties: Quantum computational studies can determine key electronic parameters like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and nonlinear optical (NLO) properties. journaleras.comnih.govijcrt.org This information is vital for designing molecules with specific electronic or optical functions, for example, in materials science. Studies on related compounds like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have shown that they can be excellent candidates for NLO materials. journaleras.com

Intermolecular Interactions: The trifluoromethyl group is known to participate in a variety of weak intermolecular interactions, such as C-H···F and C-F···F contacts, which can significantly influence molecular conformation and crystal packing. rsc.orgresearchgate.netrsc.org Deeper computational analysis, including theoretical charge density analysis, can quantify the nature and strength of these interactions, providing a better understanding of the solid-state properties and receptor-binding behavior of trifluoromethylated compounds. rsc.orgrsc.org Unrecognized attractive interactions between fluorine-containing motifs and heteroatoms are also an area of active investigation. nih.gov

These computational approaches will guide experimental efforts, reducing trial-and-error in the lab and accelerating the rational design of new molecules based on the this compound scaffold.

Expanded Utility in Interdisciplinary Research Fields

The unique physicochemical properties imparted by the methoxy (B1213986) and trifluoromethyl groups make this compound a valuable scaffold for various applications. nih.govresearchoutreach.org While its utility in agrochemicals and pharmaceuticals is established, future research will likely see its expansion into other interdisciplinary fields. nih.govjst.go.jpresearchgate.net

Emerging areas of application include:

Medicinal Chemistry: The trifluoromethyl group is a key moiety in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The 4-trifluoromethylpyridine substructure is found in agrochemicals like flonicamid (B1672840) and the herbicide pyroxsulam. nih.govresearchoutreach.org Future work will likely involve incorporating the 3-methoxy-4-trifluoromethylpyridine core into new drug candidates targeting a wider range of diseases.

Materials Science: The strong electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the pyridine ring make these compounds interesting candidates for functional materials. researchoutreach.org Potential applications could include organic light-emitting diodes (OLEDs), polymers with specific thermal or optical properties, and advanced liquid crystals. Further research is needed to explore these possibilities. researchoutreach.org

Chemical Biology: Fluorinated molecules are valuable tools for probing biological systems. The 19F nucleus is NMR-active, allowing for its use in 19F NMR spectroscopy to study protein-ligand interactions and cellular uptake without the background noise associated with 1H NMR. The this compound scaffold could be developed into chemical probes for studying biological processes.

The continued exploration of this compound's unique properties is expected to unlock novel applications, further solidifying the importance of trifluoromethylpyridines in science and technology. researchoutreach.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-4-(trifluoromethyl)pyridine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation reactions on pyridine precursors. For example, trifluoromethyl groups can be introduced via radical trifluoromethylation or cross-coupling reactions, while methoxy groups are often added using alkoxide nucleophiles under basic conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions .

- Catalysts : Transition-metal catalysts (e.g., Pd, Cu) improve regioselectivity in cross-coupling steps .

- Temperature control : Elevated temperatures (~80–120°C) are critical for activating halogenated pyridine intermediates .

- Protecting groups : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups may stabilize reactive intermediates during multi-step syntheses .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments. The methoxy group ( ppm) and trifluoromethyl group ( ppm for ) exhibit distinct shifts .

- X-ray crystallography : Resolves bond lengths and angles, particularly the electron-withdrawing effects of the trifluoromethyl group on the pyridine ring. Cambridge Structural Database (CSD) surveys of analogous compounds show planar geometries and intermolecular interactions .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, ensuring purity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of methoxy and trifluoromethyl groups on the pyridine ring?

- Methodological Answer : Regioselectivity is influenced by:

- Directing effects : Electron-deficient pyridine rings favor nucleophilic attack at positions ortho/para to existing substituents. Computational modeling (DFT) predicts reactive sites by analyzing partial charges .

- Protecting group strategies : Temporary protection of reactive sites (e.g., using TMS groups) ensures selective functionalization. For example, silyl protection of the 4-position allows methoxy introduction at the 3-position .

- Sequential functionalization : Halogenation (e.g., iodination at the 4-position) followed by cross-coupling (e.g., Suzuki-Miyaura for trifluoromethyl) minimizes competing reactions .

Q. How do computational studies aid in understanding the electronic effects of substituents on the pyridine core?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal:

- Electron-withdrawing effects : The trifluoromethyl group significantly lowers the electron density at adjacent positions, directing electrophilic attacks to meta positions.

- Hammett parameters : Quantify substituent effects on reaction rates; values for -OCH and -CF guide predictions of reactivity .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and susceptibility to oxidation/reduction, critical for designing redox-active derivatives .

Q. What are the contradictions in reported synthetic yields, and how can experimental design mitigate these?

- Methodological Answer : Discrepancies in yields (e.g., 50–85% for similar reactions) arise from:

- Solvent purity : Trace moisture in DMF can hydrolyze intermediates, reducing yields. Rigorous drying (e.g., molecular sieves) is essential .

- Catalyst loading : Overuse of Pd catalysts (e.g., >5 mol%) may promote side reactions. Optimization via Design of Experiments (DoE) identifies ideal ratios .

- Workup protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects final purity. Analytical HPLC or GC-MS monitors byproduct formation .

Q. How does the compound participate in supramolecular interactions, and what analytical techniques are used?

- Methodological Answer :

- Hydrogen bonding : The methoxy oxygen acts as a weak hydrogen-bond acceptor, observed in crystal structures of analogous pyridines. CSD data show C–H···O interactions stabilizing crystal packing .

- π-π stacking : The electron-deficient pyridine ring engages in stacking with aromatic systems, analyzed via X-ray diffraction or computational docking studies.

- TGA/DSC : Thermogravimetric analysis assesses thermal stability, crucial for applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.